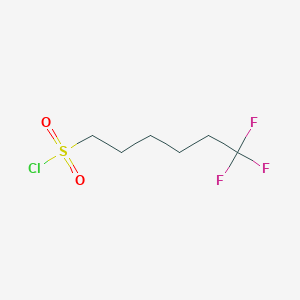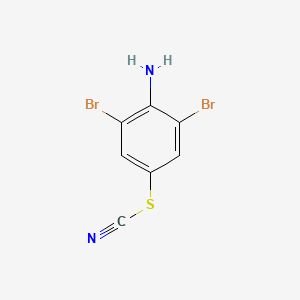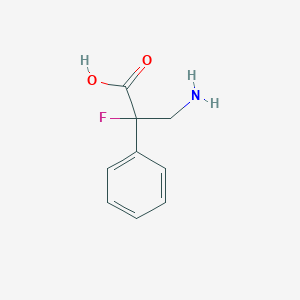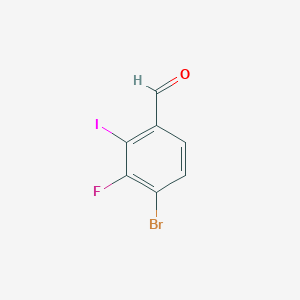
6,6,6-Trifluorohexane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6,6-Trifluorohexane-1-sulfonyl chloride is a chemical compound with the molecular formula C6H10ClF3O2S and a molecular weight of 238.66 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a hexane backbone, along with a sulfonyl chloride functional group. It is used in various chemical reactions and has applications in multiple scientific fields.
Métodos De Preparación
The synthesis of 6,6,6-Trifluorohexane-1-sulfonyl chloride typically involves the reaction of hexane derivatives with sulfonyl chloride reagents under controlled conditions. One common method includes the use of fluorosulfonyl radicals, which are generated from different precursors and react with hexane derivatives to form the desired sulfonyl chloride . Industrial production methods often employ large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
6,6,6-Trifluorohexane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents include bases, acids, and other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
6,6,6-Trifluorohexane-1-sulfonyl chloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6,6,6-Trifluorohexane-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonyl derivatives. This reactivity is often exploited in the synthesis of complex molecules, where the sulfonyl group acts as a key intermediate . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions.
Comparación Con Compuestos Similares
6,6,6-Trifluorohexane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
4-(Trifluoromethyl)benzenesulfonyl chloride: This compound has a similar trifluoromethyl group but is attached to a benzene ring instead of a hexane backbone.
Trifluoromethanesulfonyl chloride:
The uniqueness of this compound lies in its hexane backbone, which provides different steric and electronic properties compared to aromatic or simpler alkyl sulfonyl chlorides.
Propiedades
Número CAS |
1349708-68-4 |
|---|---|
Fórmula molecular |
C6H10ClF3O2S |
Peso molecular |
238.66 g/mol |
Nombre IUPAC |
6,6,6-trifluorohexane-1-sulfonyl chloride |
InChI |
InChI=1S/C6H10ClF3O2S/c7-13(11,12)5-3-1-2-4-6(8,9)10/h1-5H2 |
Clave InChI |
SMKXPPQYNAJWST-UHFFFAOYSA-N |
SMILES canónico |
C(CCC(F)(F)F)CCS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-chloro-2H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B15201120.png)

![2-[2-(dimethylamino)ethoxy]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide](/img/structure/B15201128.png)



![1,6-Bis-(triisopropylsilyl)-3,4-bis[2-(triisopropylsilyl)ethynyl]-3-hexen-1,5-diyne](/img/structure/B15201147.png)
![5-Methoxyimidazo[1,5-a]pyridine](/img/structure/B15201170.png)
![3-(3-Methylphenyl)-5-[3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-1,2,4-oxadiazole](/img/structure/B15201176.png)

![4-Methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)-N-phenylbenzamide](/img/structure/B15201188.png)
